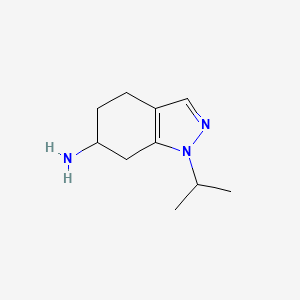

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

CAS No.: 1334203-56-3

Cat. No.: VC2555800

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334203-56-3 |

|---|---|

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine |

| Standard InChI | InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3 |

| Standard InChI Key | KYHNEDNGQLMOER-UHFFFAOYSA-N |

| SMILES | CC(C)N1C2=C(CCC(C2)N)C=N1 |

| Canonical SMILES | CC(C)N1C2=C(CCC(C2)N)C=N1 |

Introduction

Chemical Properties and Structure

Basic Information

1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.27 g/mol |

| Physical Appearance | Oil |

| Storage Temperature | 4°C |

| MDL Number | MFCD26694114 |

| PubChem CID | 54594815 |

The compound's structural representation includes several identifiers that facilitate its documentation in chemical databases and literature .

Structural Identifiers

The compound can be represented through various chemical notation systems:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine |

| Standard InChI | InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3 |

| InChI Key | KYHNEDNGQLMOER-UHFFFAOYSA-N |

| SMILES | CC(C)N1C2=C(CCC(C2)N)C=N1 |

These identifiers provide a unique and unambiguous way to reference this compound in scientific literature and databases .

Structural Features

The molecule contains three key structural components:

-

A tetrahydroindazole core scaffold (4,5,6,7-tetrahydro-1H-indazole)

-

An isopropyl (propan-2-yl) substituent at the N1 position

-

An amine group (-NH₂) at the 6-position of the partially saturated ring

The tetrahydroindazole core is a bicyclic heterocycle consisting of a pyrazole ring fused with a partially saturated cyclohexane ring. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities .

Indazole Tautomerism and Its Significance

Tautomeric Forms

Indazoles, including their tetrahydro derivatives, exist in three tautomeric forms, with 1H-tautomers and 2H-tautomers (isoindazoles) being the predominant forms. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form .

This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole-based compounds. The presence of the isopropyl group at the N1 position in 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine stabilizes the 1H-tautomeric form by preventing interconversion between tautomers .

Impact on Chemical Properties

The fixed tautomeric form of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine affects several of its chemical properties:

-

Higher stability compared to non-N-substituted analogs

-

Altered reactivity at the pyrazole nitrogen

-

Modified electronic distribution throughout the molecule

-

Different hydrogen bonding capabilities

These properties make N-substituted tetrahydroindazoles like our target compound valuable in drug discovery and development programs .

Synthesis Methodologies

General Synthetic Approaches

Chemical Reactivity

Typical Reactions

Based on the reactivity of related tetrahydroindazole derivatives, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine likely participates in the following types of reactions:

Substitution Reactions

The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation .

Amine-Specific Reactions

The primary amine group at position 6 allows for various transformations:

-

Acylation to form amides

-

Alkylation to form secondary and tertiary amines

-

Conversion to diazonium salts followed by various coupling reactions

Oxidation and Reduction Reactions

The indazole ring can be oxidized to form N-oxides, while various functional groups can be introduced through appropriate reactions .

Structure-Reactivity Relationships

The presence of the amine group at position 6 and the isopropyl group at the N1 position creates a unique electronic and steric environment that influences the compound's reactivity. The amine group acts as an electron-donating substituent, increasing electron density in the aromatic system and enhancing reactivity toward electrophilic reagents .

Biological Activity and Applications

Agricultural Applications

Structurally related compounds have demonstrated significant herbicidal properties. A study on novel 6-indazolyl-2-picolinic acids showed excellent inhibition properties against weed root growth. These compounds exhibited:

-

100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album

-

Significant root inhibitory activity against Brassica napus and Abutilon theophrasti Medicus at concentrations as low as 10 μM

The structural similarity between 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine and some of these herbicidal compounds suggests potential application in agriculture, although specific testing would be required to confirm this activity.

Structure-Activity Relationships in Related Compounds

Analysis of structurally similar compounds provides insights into how specific substituents affect biological activity:

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating (e.g., amino, methoxy) | Indazole ring | Decreased inhibition activity |

| Halogens (F, Cl, Br) | Positions 4, 6, 7 | Improved inhibition activity (Br > Cl > F) |

| Methyl groups | Indazole ring | Moderate enhancement of activity |

The inhibitory activity of related compounds follows this order: bromine > chlorine > fluorine ≈ methyl > amino > methoxy .

Future Research Directions

Synthesis Optimization

Research opportunities exist for optimizing synthesis routes, including:

-

Development of more selective methods for N-alkylation

-

Investigation of stereoselective approaches for introducing the amine group at the 6-position

-

Exploration of greener synthetic methodologies with reduced environmental impact

Structure-Property Relationship Studies

Systematic studies correlating structural modifications with biological activities could yield valuable insights for rational design of more potent and selective compounds based on this scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume